2-Methylpent-4-yn-1-amine

Description

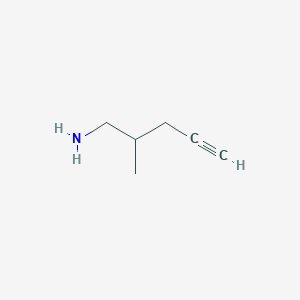

2-Methylpent-4-yn-1-amine (C₆H₁₁N) is a primary amine featuring a terminal alkyne group and a methyl substituent on the pentane backbone. This compound’s structural uniqueness lies in its combination of an amine (-NH₂) and an alkyne (-C≡CH) moiety, which confer distinct reactivity and physicochemical properties.

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

2-methylpent-4-yn-1-amine |

InChI |

InChI=1S/C6H11N/c1-3-4-6(2)5-7/h1,6H,4-5,7H2,2H3 |

InChI Key |

HDDJERJWCUVSFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpent-4-yn-1-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-Methylpent-4-yn-1-bromide with ammonia can yield this compound. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the same nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methylpent-4-yn-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitriles or amides.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

Substitution: The amine group can participate in substitution reactions, forming derivatives such as amides or imines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like acyl chlorides or aldehydes are used for substitution reactions.

Major Products

Oxidation: Nitriles or amides.

Reduction: Alkenes or alkanes.

Substitution: Amides or imines.

Scientific Research Applications

2-Methylpent-4-yn-1-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research explores its potential as a precursor for pharmaceuticals.

Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpent-4-yn-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the triple bond can participate in reactions that modify the compound’s activity. These interactions can affect pathways related to enzyme activity, signal transduction, and cellular metabolism .

Comparison with Similar Compounds

The following analysis compares 2-Methylpent-4-yn-1-amine with structurally related compounds, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Analysis

1-methoxypent-4-yn-2-amine (C₆H₁₁NO)

- Key Functional Groups : Terminal alkyne, methoxy (-OCH₃), secondary amine.

- Comparison: The methoxy group increases polarity and solubility in polar solvents compared to this compound.

5-(Morpholin-4-yl)pent-2-en-1-amine (C₉H₁₆N₂O)

- Key Functional Groups : Morpholine ring (electron-rich heterocycle), conjugated double bond, primary amine.

- Comparison : The morpholine ring enhances electron-donating capacity and metabolic stability, making this compound more suitable for pharmaceutical applications. The double bond introduces rigidity, unlike the flexible alkyne in this compound .

N,N-dibenzyl-4-methoxy-4-methylpentan-1-amine (C₂₁H₂₇NO)

- Key Functional Groups : Dibenzylamine, methoxy, branched alkyl chain.

- Comparison: The bulky dibenzyl groups create steric hindrance, reducing reactivity at the amine center.

Physicochemical Properties

| Property | This compound | 1-methoxypent-4-yn-2-amine | 5-(Morpholin-4-yl)pent-2-en-1-amine | N,N-dibenzyl-4-methoxy-4-methylpentan-1-amine |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₁N | C₆H₁₁NO | C₉H₁₆N₂O | C₂₁H₂₇NO |

| Polarity | Moderate (amine + alkyne) | High (methoxy + amine) | High (morpholine + amine) | Low (dibenzyl groups dominate) |

| Boiling Point | ~150–160°C (est.) | ~180–190°C (est.) | ~220–230°C (est.) | >250°C (est.) |

| Reactivity | High (alkyne + primary amine) | Moderate (secondary amine) | Moderate (stable morpholine ring) | Low (steric hindrance) |

Key Contrasts and Limitations

- Reactivity : The primary amine in this compound offers superior nucleophilicity compared to secondary or tertiary amines in analogs.

- Solubility : Methoxy and morpholine groups enhance aqueous solubility, whereas alkyne-dominated structures favor organic solvents.

- Biological Activity : Bulky groups (e.g., dibenzyl) limit membrane permeability but improve target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.